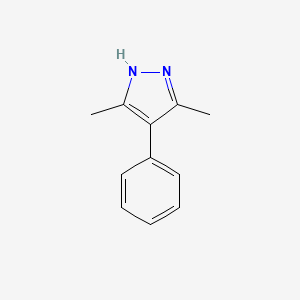

3,5-dimethyl-4-phenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTZVPARPDWOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 4 Phenyl 1h Pyrazole

Precision Synthesis Routes for 3,5-Dimethyl-4-phenyl-1H-pyrazole and its Direct Precursors

The construction of the this compound framework can be achieved through several strategic approaches, primarily involving the formation of the pyrazole (B372694) ring followed by or preceded by the introduction of the phenyl group at the C4 position.

Cyclocondensation Approaches for Pyrazole Ring Formation

The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.com In the context of this compound, this would typically involve the reaction of 3-phenyl-2,4-pentanedione (B1582117) with hydrazine.

A general representation of the Knorr synthesis is the reaction between a hydrazine and a 1,3-dicarbonyl compound, often in the presence of a catalytic amount of acid. jk-sci.com The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the final pyrazole product. jk-sci.com Various modifications to this method have been developed to improve yields and regioselectivity. For instance, microwave-assisted Paal-Knorr reactions have been shown to be effective. jk-sci.com

Another relevant cyclocondensation approach involves the reaction of α,β-unsaturated ketones with hydrazines. nih.govpharmaguideline.com This method first yields a pyrazoline, which is subsequently oxidized to the corresponding pyrazole. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Catalytic acid, formation of two imine intermediates | jk-sci.com |

| From Vinyl Ketones | α,β-Ethylenic Ketone, Hydrazine | Forms pyrazoline intermediate, requires subsequent oxidation | nih.gov |

| From Hydrazones | Hydrazones, Nitroolefins | Base-mediated, provides access to tri- or tetrasubstituted pyrazoles | organic-chemistry.org |

Functionalization Strategies for the Phenyl Moiety (e.g., C-C Suzuki-Miyaura Cross-Coupling)

The introduction of the phenyl group at the C4 position of the pyrazole ring is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. umich.edunih.govrsc.org This reaction typically involves the coupling of a 4-halo-3,5-dimethyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-3,5-dimethyl-1H-pyrazole) with phenylboronic acid.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields. nih.govrsc.org The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling. For instance, the use of XPhos Pd G2 precatalyst has been reported for the efficient Suzuki-Miyaura coupling of 4-bromo-3,5-dinitropyrazole with various boronic acids. rsc.org Similarly, palladium(II) complexes with bulky pyrazole-based ligands have been shown to be effective catalysts for this transformation. rsc.org

Research has also demonstrated the successful Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including pyrazoles, which can be challenging due to the potential for catalyst inhibition by the acidic N-H group. nih.gov

| Catalyst System | Substrates | Key Advantages | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | 4-Halo-pyrazoles, Aryl boronic acids | Well-established, versatile | researchgate.net |

| XPhos Pd G2 | 4-Bromo-3,5-dinitropyrazole, Boronic acids | Efficient for electron-deficient pyrazoles | rsc.org |

| Bis(pyrazolyl)palladium(II) complexes | Bromobenzene, Phenylboronic acid | Utilizes bulky ligands to enhance catalytic activity | rsc.org |

Lithiation-Based Functionalization for Regioselective Substitution

Lithiation offers a powerful tool for the regioselective functionalization of the pyrazole ring. The acidity of the protons on the pyrazole ring and its substituents can be exploited to direct deprotonation to specific sites. While the N-H proton is the most acidic, strong bases like n-butyllithium can deprotonate other positions. researchgate.netcdnsciencepub.com

For 1-phenyl-3,5-dimethylpyrazole, lithiation with n-butyllithium has been shown to occur at the ortho position of the phenyl group. researchgate.netcdnsciencepub.com This provides a handle for introducing substituents onto the phenyl ring. Subsequent reaction with an electrophile, such as carbon dioxide, leads to the formation of the corresponding ortho-substituted derivative. cdnsciencepub.com

It is important to note that the regioselectivity of lithiation can be influenced by the substituents present on the pyrazole ring and the choice of the lithiating agent. researchgate.netclockss.org For instance, in some cases, lithiation can occur at the C5 position of the pyrazole ring. cdnsciencepub.com

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Mechanisms for this compound Derivatives

The mechanism of the Knorr pyrazole synthesis is generally accepted to proceed through a series of condensation and cyclization steps. jk-sci.com The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, leads to the aromatic pyrazole ring. jk-sci.com

For the synthesis of pyrazoles from N-tosylhydrazones, a proposed mechanism involves the initial nucleophilic addition of a malononitrile-like species to the N-tosylhydrazone, followed by the loss of a p-toluenesulfinic acid anion. acs.orgnih.gov A subsequent 1,3-proton shift and intramolecular cyclization yield the pyrazole product. acs.org

In the case of Suzuki-Miyaura cross-coupling, the catalytic cycle is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Studies of Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many pyrazole syntheses. In the formation of pyrazoles from hydrazones and α-bromo ketones under visible light catalysis, the proposed mechanism involves a radical addition followed by an intramolecular cyclization. organic-chemistry.org

Another example is the synthesis of pyrano[2,3-c]pyrazoles, where a Michael addition is followed by an intramolecular cyclization reaction to form the fused ring system. acs.org Similarly, the reaction of diazo compounds with pyrylium (B1242799) salts involves an initial nucleophilic addition, followed by ring-opening of the pyrylium salt and an intramolecular 1,5-cyclization to form the pyrazole ring. rsc.org

The study of these intramolecular cyclization processes is often aided by computational simulations, which can provide insights into the transition states and energy barriers of the reaction pathways. nih.gov

Catalysis in Pyrazole Synthesis

The synthesis of the pyrazole core, particularly 3,5-disubstituted variants, has been significantly advanced through the use of various catalytic systems. These catalysts enhance reaction efficiency, yield, and can offer greener alternatives to traditional methods. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often utilizes a catalytic amount of acid. acs.org Modern methodologies have expanded to include a diverse range of catalysts, from metal complexes to nano-organocatalysts.

Heterogeneous catalysts are particularly advantageous due to their ease of recovery and reusability. researchgate.net For instance, nano-ZnO has been employed as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. semanticscholar.org Similarly, magnetically retrievable ferrite-anchored glutathione (B108866) has been used as a nano-organocatalyst in microwave-assisted Paal-Knorr reactions and pyrazole synthesis, demonstrating the drive towards sustainable protocols. acs.org Mesoporous SiO2-Al2O3 has also been shown to be a highly efficient and recyclable catalyst for the condensation of chalcones with phenylhydrazine hydrate (B1144303), yielding pyrazole derivatives in excellent yields and short reaction times. researchgate.net

Homogeneous catalysis also plays a crucial role. Ruthenium-catalyzed hydrogen transfer reactions have been developed to synthesize 4-alkyl-pyrazoles directly from 2-alkyl-1,3-diols and hydrazines, a method that provides access to pyrazole structures that are otherwise difficult to produce. researchgate.net In some cases, catalyst-free conditions can be achieved. For example, the reaction of phenacyl bromides with hydrazones can yield 3,5-disubstituted pyrazoles without the need for a catalyst. nih.gov

The choice of catalyst can significantly impact reaction outcomes, including yield and regioselectivity. The following table summarizes the performance of various catalytic systems in the synthesis of substituted pyrazoles.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazole | High | semanticscholar.org |

| [Ce(L-Pro)2]2(Oxa) | 1,3-Diketone, Hydrazine | 3,5-dimethyl-1-phenyl-1H-pyrazole | Not specified | researchgate.net |

| I2/HCl/DMSO | Hydrazone, Substituted acetophenone | 3,5-diarylpyrazole | Good to Excellent | nih.gov |

| Mesoporous SiO2-Al2O3 | Substituted chalcone (B49325), Phenyl hydrazine hydrate | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Excellent | researchgate.net |

| RuH2(PPh3)3CO/Xantphos | 1,3-Diol, Hydrazine | 4-alkyl-pyrazole | 68 | researchgate.net |

Derivatization and Structural Modification of this compound

The this compound scaffold can be further functionalized to generate a diverse library of derivatives with tailored properties. These modifications can be targeted at the pyrazole ring itself, the nitrogen atoms, or the existing methyl substituents.

Azo-pyrazoles are an important class of compounds, often exhibiting significant biological activity and use as dyes. jocpr.comjocpr.com Their synthesis typically involves a two-step process: diazotization of an amino-substituted pyrazole followed by a coupling reaction with a suitable aromatic or active methylene (B1212753) compound. uob.edu.lyunb.cadoubtnut.com

For instance, 4-arylazo-3,5-diamino-1H-pyrazoles have been synthesized through the diazotization of anilines to form diazonium ions, which are then coupled with a pyrazole precursor. nih.gov A general route to 4-arylazo-3,5-dimethyl-1H-pyrazoles starts with the reaction of a 4-substituted aniline (B41778) with acetylacetone (B45752) to form a hydrazono intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole. jocpr.comjocpr.com The diazonium salts derived from aminopyrazoles are electrophilic and readily attack electron-rich coupling components to form the characteristic -N=N- azo linkage. researchgate.netdoubtnut.com

The synthesis of these azo dyes can be summarized in the following reaction scheme:

Formation of Hydrazone: 4-Substituted Aniline + Acetylacetone → 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione jocpr.comjocpr.com

Cyclization: Hydrazone + Hydrazine Hydrate → 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole jocpr.comjocpr.com

This method provides a versatile platform for creating a library of azo-pyrazole derivatives by varying the substituent on the aniline starting material.

The methyl groups at the C3 and C5 positions of the pyrazole ring are potential sites for functionalization. These methyl groups can be activated for aldol-type condensation reactions, particularly if there are electron-withdrawing groups on the pyrazole ring. This strategy allows for the extension of side-chains, leading to more complex molecular architectures.

While direct examples of aldol (B89426) condensation on this compound are not extensively reported, the principle is well-established for similar heterocyclic systems. For example, the aldol condensation of aromatic aldehydes with 3,5-dimethyl-4-nitroisoxazole (B73060) has been successfully performed under solvent-free grinding conditions, demonstrating that methyl groups on a five-membered heterocycle can act as nucleophiles in this reaction. researchgate.netresearchgate.net This reaction typically involves a base catalyst, such as pyrrolidine, to deprotonate the methyl group, generating a carbanion that then attacks the aldehyde carbonyl. researchgate.net

By analogy, it is conceivable that the methyl groups of this compound could undergo Knoevenagel or aldol-type condensations with aromatic aldehydes, particularly under forcing conditions or with appropriate activation, to yield styryl-like derivatives at the C3 or C5 position. This would provide a direct method for introducing vinyl linkages and further extending the conjugation of the system.

Fusing or attaching additional heterocyclic rings to the pyrazole core is a powerful strategy for creating novel chemical entities with potentially enhanced biological activities.

Furanyl-substituted pyrazoles can be synthesized from chalcone precursors. For example, a chalcone can undergo a Michael addition-mediated cyclization with a hydrazine to form the pyrazole ring, where one of the substituents, originating from the chalcone, is a furyl group. researchgate.net

Pyrazolo[3,4-d]pyrimidines are of significant interest due to their structural similarity to purines, making them candidates for kinase inhibitors. semanticscholar.orgnih.govrsc.org The synthesis of this fused ring system often starts from a 5-aminopyrazole derivative. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be reacted with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] acs.orgresearchgate.netoxazin-3-yl intermediate. This intermediate can then react with nucleophiles like primary aromatic amines or hydrazine hydrate to construct the pyrimidine (B1678525) ring, leading to the formation of pyrazolo[3,4-d]pyrimidines. semanticscholar.org The reaction of the oxazine (B8389632) intermediate with hydrazine hydrate can subsequently be used to build even more complex systems like pyrazolo[4,3-e] researchgate.netsemanticscholar.orgresearchgate.nettriazolo[1,5-c]pyrimidines by condensation with aromatic aldehydes. semanticscholar.orgrsc.org

Alkylation of the N-H pyrazole is a common modification, but for unsymmetrical pyrazoles, it can lead to a mixture of regioisomers. The control of regioselectivity in the N-alkylation of pyrazoles is a critical aspect of their synthesis. The outcome is generally governed by a combination of steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions. mdpi.comconicet.gov.ar

For an unsymmetrical pyrazole like 3-methyl-5-phenyl-1H-pyrazole, alkylation can occur at either of the two nitrogen atoms. The major product is often determined by sterics; the alkylating agent will preferentially attack the less hindered nitrogen atom. mdpi.com For instance, alkylation of 3-substituted pyrazoles with various alkylating agents in the presence of K2CO3 in DMSO has been shown to favor N1-alkylation. researchgate.net

Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been found to significantly increase the regioselectivity in the formation of N-methylpyrazoles from the reaction of a 1,3-diketone with methylhydrazine, often favoring one isomer over the other, which are difficult to separate when using conventional solvents like ethanol (B145695). conicet.gov.ar Furthermore, catalyst-free Michael additions have been developed for the highly regioselective N1-alkylation of 1H-pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles. acs.orgsemanticscholar.org

Enzymatic methods are also emerging as powerful tools for achieving unprecedented regioselectivity. Engineered enzymes have been used for the N-alkylation of pyrazoles with simple haloalkanes, achieving >99% regioselectivity. nih.gov

The following table highlights different approaches to control regioselectivity in pyrazole N-alkylation:

| Method | Reagents/Conditions | Selectivity Outcome | Reference |

| Base-mediated Alkylation | K2CO3, DMSO | Favors N1-alkylation (less hindered N) | researchgate.net |

| Trichloroacetimidate Alkylation | Brønsted acid catalyst | Major product controlled by sterics | mdpi.com |

| Fluorinated Solvents | TFE or HFIP | Dramatically increased regioselectivity | conicet.gov.ar |

| Catalyst-free Michael Addition | N/A | Excellent regioselectivity (N1/N2 > 99.9:1) | acs.orgsemanticscholar.org |

| Enzymatic Alkylation | Engineered methyltransferase, haloalkane | Unprecedented regioselectivity (>99%) | nih.gov |

Theoretical and Computational Chemistry of 3,5 Dimethyl 4 Phenyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its stability.

Density Functional Theory (DFT) Applications for Structural Elucidation

Density Functional Theory (DFT) has become a principal method for the structural elucidation of pyrazole (B372694) derivatives. nih.govrsc.orgrsc.org This computational tool allows for the optimization of molecular geometries and the calculation of vibrational frequencies. rsc.org For instance, the geometric configurations of intermediates in the synthesis of 4-amino-3,5-dimethyl pyrazole have been successfully optimized using DFT at the B3LYP/6-31G level of theory. rsc.org These calculations provide data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental results obtained from techniques like X-ray crystallography. nih.gov The application of DFT extends to various pyrazole derivatives, aiding in the understanding of their structural nuances. nih.govresearchgate.net

Selection and Validation of Basis Sets and Hybrid Functionals (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the hybrid functional and basis set. The B3LYP hybrid functional, combined with the 6-311++G(d,p) basis set, is a widely used and validated combination for studying organic molecules, including pyrazole derivatives. researchgate.netnih.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. ksu.edu.tr For example, in the study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the B3LYP/6-311++G(d,p) method was employed to investigate its molecular structure and properties, with results showing high correlation with experimental data. The selection of the basis set is crucial, with larger sets like 6-311++G(d,p) generally providing more accurate results than smaller ones like 6-31G(d). researchgate.netresearchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. libretexts.orgwikipedia.orgyoutube.com

Determination of HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For pyrazole derivatives, DFT calculations are commonly used to determine these energy gaps. researchgate.net For example, the HOMO-LUMO energy gap for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole was studied using the B3LYP/6-311++G(d,p) method. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO gap also provides insights into the electronic transitions within the molecule, which can be correlated with experimental UV-Vis absorption spectra. manipal.eduschrodinger.com

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| L1 (a pyrazole-hydrazone derivative) | B3LYP/6-31G(d,p) | - | - | 4.38 |

| L2 (a pyrazole-hydrazone derivative) | B3LYP/6-31G(d,p) | - | - | 5.75 |

| 3-methyl-1-phenylpyrazole | TD-DFT | -0.3316 | -0.0472 | 0.2844 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive understanding of the electron density distribution in molecules. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, offering insights into charge transfer and conjugation within a molecular system. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A useful aspect of the NBO method is its ability to provide information about the interactions between both filled (donor) orbital spaces, such as bonding orbitals or lone pairs, and empty (acceptor) orbital spaces, like anti-bonding and Rydberg orbitals. This can enhance the analysis of both intramolecular and intermolecular interactions. nih.gov The hyperconjugative interaction energy, E(2), is a measure of the strength of the interaction between electron donors and acceptors, and thus reflects the degree of conjugation in the system. nih.gov

For example, in the NBO analysis of 1-Azanaphthalene-8-ol, the interactions between lone pair orbitals and antibonding orbitals were quantified. The stabilization energy E(2) associated with the delocalization of electrons from a lone pair on the nitrogen atom to the antibonding orbitals of adjacent C-C and C-N bonds provides a measure of the intramolecular charge transfer and the resonance stabilization within the molecule.

Advanced Spectroscopic Property Prediction and Correlation

The vibrational properties of 3,5-dimethyl-4-phenyl-1H-pyrazole and its derivatives can be effectively studied through a combination of experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, and theoretical calculations using methods such as Density Functional Theory (DFT). rsc.org This combined approach allows for a detailed assignment of the vibrational modes and a deeper understanding of the molecular structure.

In a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the harmonic vibrational frequencies. The theoretical results showed a high correlation with the experimental FT-IR data. For instance, the aromatic C-H stretching vibrations were theoretically predicted in the range of 3081-3026 cm⁻¹ and experimentally observed at 3061 cm⁻¹ and 3022 cm⁻¹. Similarly, the C-H out-of-plane bending vibrations showed good agreement between the calculated values (764 and 813 cm⁻¹) and the experimental FT-IR bands (759 and 831 cm⁻¹). The pyrazole ring deformation was experimentally observed at 634 cm⁻¹ and theoretically at 640 cm⁻¹.

The vibrational spectra of the constituent parts of the molecule, such as the phenyl ring and methyl groups, are also analyzed. The C-H in-plane bending vibrations for the phenyl ring were experimentally identified at 1373, 1101 cm⁻¹ for one ring and 1452, 1302, 1151, 1070 cm⁻¹ for the other. For the methyl groups, the asymmetric and symmetric deformations were calculated to be in the range of 1452-1357 cm⁻¹ and observed experimentally at 1452, 1406, and 1390 cm⁻¹. The rocking vibrations of the methyl groups were theoretically calculated at 1019 cm⁻¹ and experimentally observed at 1018 cm⁻¹.

The application of in-line FT-IR spectroscopy combined with independent component analysis (ICA) has been used to monitor the synthesis of 4-amino-3,5-dimethyl pyrazole. rsc.org This approach allowed for the determination of concentration profiles and spectra of reactants, intermediates, and the final product. rsc.org The experimental findings were supported by DFT calculations at the B3LYP/6-31G level, which helped in deducing the possible synthesis mechanism. rsc.org

While a dedicated vibrational analysis for this compound is not present in the search results, the data from its derivatives and related pyrazole compounds provide a strong basis for predicting its spectral features. The characteristic vibrations of the pyrazole ring, the phenyl group, and the methyl groups would be expected in similar regions.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative

| Vibrational Mode | Experimental (FT-IR) | Theoretical (DFT) |

| Aromatic C-H Stretching | 3061, 3022 | 3081-3026 |

| C-H Out-of-plane Bending | 759, 831 | 764, 813 |

| Pyrazole Ring Deformation | 634 | 640 |

| Methyl Group Asymmetric/Symmetric Deformation | 1452, 1406, 1390 | 1452-1357 |

| Methyl Group Rocking | 1018 | 1019 |

Theoretical simulations of electronic absorption spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions within molecules like this compound and its derivatives. nih.gov These calculations, often performed in conjunction with experimental UV-Vis spectroscopy, help to elucidate the nature of the electronic excitations and the influence of molecular structure and solvent effects on the absorption properties.

In a study on novel pyrazole azo dyes, UV-Vis spectra were simulated using various methods, including TD-DFT with different functionals (B3LYP and M06-2X) and the configuration interaction singles (CIS) and Zerner's intermediate neglect of differential overlap (ZINDO) methods. nih.gov The calculations were performed in ethanol (B145695) using the integral equation formalism variant of the polarizable continuum model (IEFPCM) to account for solvent effects. nih.gov The simulated spectra showed more absorption peaks compared to the experimental ones, which was attributed to the presence of both azo and hydrazo tautomers in the simulations. nih.gov The TD-DFT method using the M06-2X functional provided results that were in good agreement with the experimental absorption maxima. nih.gov

The study also highlighted that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor influencing the electronic transitions. nih.gov A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption (λmax). The theoretical results confirmed the experimental observation that the hydrazo tautomer is the prevalent form, especially in polar solvents like ethanol, due to better stabilization of the π* antibonding orbital. nih.gov

While specific UV-Vis simulation data for this compound is not available in the provided search results, the principles from related studies can be applied. A theoretical UV-Vis spectrum of this compound would likely show π → π* transitions associated with the pyrazole and phenyl rings. The position of the absorption maxima would be influenced by the degree of conjugation between the two rings. The gas-phase UV absorption spectrum of the parent pyrazole is dominated by a π → π* transition around 205 nm. researchgate.net The substitution with dimethyl and phenyl groups would be expected to cause a bathochromic (red) shift in the absorption bands.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a powerful tool for the structural elucidation of molecules, including pyrazole derivatives. researchgate.netjocpr.com By comparing the calculated chemical shifts with experimental data, it is possible to confirm molecular structures and assign specific resonances.

Theoretical NMR investigations of pyrazole and its substituted derivatives have been performed using ab initio methods at the MP2 theory level with a 6-31G(d,p) basis set, as well as the TNDO method. researchgate.net In a study of pyrazol-5-one and its derivatives, NMR chemical shifts were determined using the TNDO/6-31G(d) method. jocpr.com While the calculated values were generally lower than the experimental ones, which could be due to solvent effects and the level of theory, the trends were consistent. jocpr.com For instance, the H8 signal in a phenyl-substituted pyrazolone (B3327878) was shifted downfield compared to the unsubstituted compound, an effect attributed to the phenyl ring. jocpr.com

For ¹³C NMR, the chemical shifts of the pyrazole ring carbons are sensitive to substituents. In one study, the C2 carbon of a pyrazolone showed a signal at 130.1 ppm, which shifted to 144.7 ppm and 150.8 ppm upon substitution with methyl and phenyl groups, respectively. jocpr.com The aromatic carbons in a phenyl-substituted pyrazolone derivative displayed signals at 122.7, 130.0, and 139.7 ppm. jocpr.com

Experimental ¹H NMR data for 3,5-dimethyl-1-phenyl-1H-pyrazole shows a singlet for the C4-H proton of the pyrazole ring at 5.90 ppm, and the two methyl groups appear as a singlet at 2.25 ppm. rsc.org The phenyl protons resonate in the range of 7.19-7.46 ppm. rsc.org In another report, the ¹H NMR spectrum of 3,5-dimethyl-1H-pyrazole-1-carbodithioate showed the C4-H proton as a doublet at 6.06 ppm and the two methyl groups as a singlet at 2.22 ppm and a doublet at 2.68 ppm. rsc.org

The ¹³C NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole exhibits signals for the pyrazole ring carbons at approximately 148.1, 139.4, and 106.4 ppm, with the methyl carbons appearing around 11.8 and 12.9 ppm. rsc.org The phenyl carbons resonate at 124.0, 126.4, and 128.3 ppm. rsc.org

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 3,5-Dimethyl-1-phenyl-1H-pyrazole rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole C4-H | 5.90 (s) | 106.4 |

| Methyl C-H | 2.25 (s, 6H) | 11.8, 12.9 |

| Phenyl C-H | 7.19-7.46 (m, 5H) | 124.0, 126.4, 128.3 |

| Pyrazole C3, C5 | - | 148.1, 139.4 |

| Phenyl C1 | - | 138.4 |

Chemical Reactivity Indices and Stability Assessment

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are valuable tools for assessing the chemical reactivity and stability of molecules. ekb.egasrjetsjournal.org These indices include the global electrophilicity index (ω), chemical hardness (η), and chemical softness (S).

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. nih.govresearchgate.net It is calculated as half the difference between the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A larger HOMO-LUMO gap corresponds to greater hardness and, consequently, higher stability and lower reactivity. nih.gov Conversely, chemical softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. ekb.eg It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. asrjetsjournal.org A higher electrophilicity index suggests a greater capacity to act as an electrophile.

In a study of pyrazolyl quinolinone derivatives, these reactivity descriptors were calculated at the B3LYP/6-311++G(d,p) level of theory. ekb.eg The HOMO-LUMO energy gap was used to assess the chemical activity of different tautomers, with a smaller gap indicating higher reactivity. ekb.eg For a series of pyrazole derivatives studied for their anti-cancer properties, the HOMO-LUMO gap was found to be in the range of 3.81 to 5.02 eV. researchgate.net

While specific calculations for this compound are not provided, the general principles can be applied. The HOMO and LUMO energies would be calculated using DFT, and from these, the chemical hardness, softness, and global electrophilicity index would be derived. These values would provide insights into the molecule's stability and its propensity to engage in electrophilic or nucleophilic reactions. The presence of the electron-donating methyl groups and the π-system of the phenyl ring would influence the energies of the frontier molecular orbitals and, consequently, the reactivity indices.

Table 3: Key Chemical Reactivity Indices

| Index | Formula | Description |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability and reactivity. nih.gov |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is the chemical potential) | Ability of a molecule to accept electrons. ekb.eg |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in optoelectronics and photonics, such as optical switching and data storage. nih.govias.ac.in Pyrazole derivatives have emerged as a promising class of compounds, with theoretical studies frequently employed to predict their NLO response. nih.gov These computational evaluations, typically using DFT, focus on calculating key parameters like the total dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β₀), which quantifies the second-order NLO response. researchgate.netnih.gov

While specific DFT calculations for the NLO properties of this compound were not detailed in the surveyed literature, extensive research on related pyrazole derivatives demonstrates their potential as NLO materials. nih.govresearchgate.net Theoretical studies on various pyrazole derivatives show that their NLO response is highly dependent on the nature and position of electron-donating and electron-accepting groups attached to the pyrazole core. nih.gov For instance, computational studies on a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives revealed that the presence of nitro groups significantly enhanced their NLO properties. researchgate.net The calculated first hyperpolarizability (β₀) values for these compounds were found to be substantially greater than that of urea, a standard reference material for NLO studies. researchgate.net

The general strategy involves optimizing the molecular geometry at a specific level of theory, such as B3LYP, and then calculating the NLO properties. researchgate.net The magnitude of the molecular hyperpolarizability is a key indicator of NLO activity, and these theoretical predictions guide synthetic chemists in creating new materials with enhanced NLO capabilities. researchgate.net

Table 1: Calculated Non-Linear Optical Properties of Selected Pyrazole Derivatives

| Compound | Functional/Basis Set | First Hyperpolarizability (β₀) (esu) |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | B3LYP/6-31G(d,p) | 5.21 x 10⁻³⁰ |

| (4-fluorophenyl)[5-(2,4-dinitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M6) | B3LYP/6-31G(d,p) | 7.26 x 10⁻³⁰ |

| Phenyl tagged pyrazole-benzoxadiazole derivative (4c) | B3LYP/6-31G | 1.39 x 10⁻³⁰ |

This table presents data for related pyrazole derivatives to illustrate the typical values obtained from DFT calculations, as specific data for this compound was not available in the cited sources. Data sourced from researchgate.netresearchgate.net.

Thermodynamic Property Computations

Theoretical calculations are also instrumental in determining the thermodynamic properties of molecules, such as heat capacity (C), entropy (S), and enthalpy (H). These parameters are fundamental to understanding the stability, reactivity, and behavior of compounds under various conditions. DFT calculations, following a frequency analysis on an optimized molecular geometry, can provide these thermodynamic values. nih.gov

Specific thermodynamic computations for this compound are not prominently featured in the available research. However, studies on other pyrazole derivatives illustrate the methodology and the nature of the data obtained. For example, a computational study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) used the B3LYP method with the 6-311++G** basis set to predict their thermodynamic properties in both the gas phase and in an aqueous solution. nih.gov

These calculations reveal how factors like the molecular structure and the surrounding medium (gas phase vs. solvent) influence the thermodynamic stability of the compounds. nih.gov The entropy of a system provides a quantitative measure of its randomness, while heat capacity indicates the amount of heat required to raise the temperature of the substance. nih.gov Such data is valuable for predicting the outcomes of chemical reactions and for understanding the physical behavior of the compounds.

Table 2: Computed Thermodynamic Properties of Selected Pyrazole Derivatives at 298.15 K

| Compound | Phase | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | Gas | 65.152 | 129.539 |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | Water | 65.480 | 134.731 |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | Gas | 45.239 | 108.307 |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | Water | 43.155 | 111.458 |

This table presents data for related pyrazole derivatives to illustrate the typical values obtained from DFT calculations, as specific data for this compound was not available in the cited sources. Data sourced from nih.gov.

Coordination Chemistry and Metal Complexation of 3,5 Dimethyl 4 Phenyl 1h Pyrazole As a Ligand

Ligand Design Principles and Coordination Modes

The rational design of ligands is a cornerstone of modern coordination chemistry, dictating the geometry, nuclearity, and ultimately the properties of the resulting metal complexes. The pyrazole (B372694) scaffold offers a rich platform for ligand design, and the specific substitution pattern of 3,5-dimethyl-4-phenyl-1H-pyrazole imparts distinct characteristics that influence its coordination behavior.

Pyrazole as an N-Donor Ligand Framework in Metal Coordination

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement provides a readily available N-donor site for coordination to metal ions. The neutral pyrazole molecule typically coordinates to a metal center through its pyridine-type nitrogen atom (N2). Upon deprotonation, the resulting pyrazolate anion becomes a versatile bridging ligand, capable of linking two or more metal centers through its two nitrogen atoms in an exo-bidentate fashion. This bridging capability is a key factor in the formation of polynuclear complexes, including dinuclear, trinuclear, and even larger assemblies. rsc.orgacs.org

The electronic properties of the pyrazole ring can be tuned by the introduction of substituents at the 3, 4, and 5-positions. These substituents can influence the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. acs.org

Versatility of this compound and its Derivatives in Metal Binding

In this compound, the methyl groups at the 3 and 5-positions provide steric bulk, which can influence the coordination geometry around the metal center and the packing of the resulting complexes in the solid state. The phenyl group at the 4-position introduces the potential for π-π stacking interactions, which can play a significant role in the supramolecular assembly of the coordination compounds.

While specific studies on the coordination chemistry of this compound are not abundant, research on closely related derivatives provides valuable insights. For instance, derivatives of 4-phenyl-1H-pyrazoles with formyl or hydroxymethyl groups at the 3- and/or 5-positions have been synthesized to create asymmetric imine ligands. These ligands have been successfully employed in the formation of heterometallic polynuclear complexes, demonstrating the utility of the 4-phenyl-1H-pyrazole framework in constructing complex molecular architectures. rsc.org

Polydentate Ligand Architectures Incorporating the Pyrazole Moiety

The pyrazole moiety is a common component in the design of polydentate ligands, which can bind to a metal ion through multiple donor atoms, leading to more stable complexes due to the chelate effect. By incorporating additional donor groups into the pyrazole-containing molecule, ligands with varying denticity can be synthesized.

For example, pyrazole-based ligands can be designed to be bidentate, tridentate, or even higher, by introducing coordinating side arms to the pyrazole ring. drugbank.com These polydentate ligands can form mononuclear complexes with a single metal ion or act as building blocks for more complex polynuclear structures and coordination polymers. The arrangement of the donor atoms within the ligand architecture plays a crucial role in determining the resulting coordination geometry, which can range from tetrahedral and square planar to octahedral and beyond. doaj.orgunipd.it The synthesis of such polydentate ligands often involves the functionalization of the pyrazole ring, a strategy that can be applied to this compound to create novel multidentate systems.

Synthesis and Advanced Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized using a range of analytical techniques, with single-crystal X-ray diffraction being the most definitive method for determining their solid-state structures.

Preparation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Ir(III), Ag(I)) with Pyrazole Ligands

The reaction of pyrazole derivatives with transition metal salts has been shown to yield a wide variety of complexes. For instance, the reaction of pyrazole with copper(II) carboxylates can lead to the formation of mono-, di-, tri-, or even hexanuclear copper(II) complexes, depending on the reaction conditions and the nature of the carboxylate. unipd.it Similarly, complexes of Co(II), Ni(II), and Cu(II) have been synthesized with pyrazole-functionalized 1,3,5-triazopentadiene ligands. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Substituted Pyrazole Ligands

| Metal Ion | Pyrazole Ligand Derivative | Resulting Complex Type | Reference |

| Ni(II) | 4-phenyl-1H-pyrazole derivative | Heterometallic tetranuclear complex FeII(NiIIL2)32 | rsc.org |

| Cu(II) | 3,4,5-trimethyl-1H-pyrazole | Dimeric and mononuclear complexes | doaj.orgnih.govresearchgate.net |

| Co(II) | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-phenylpyrimidine | Mononuclear molecular complex | sigmaaldrich.com |

| Ag(I) | 3,5-dimethyl-4-nitropyrazole | Polymeric N–H⋯F hydrogen-bonded chains | researchgate.net |

| Cu(II) | Naphthyl pyrazole ligands | Mononuclear square planar and octahedral complexes | nih.gov |

This table presents data for derivatives of this compound due to the limited availability of data for the specific compound.

Single Crystal X-ray Diffraction Studies of Coordination Geometries and Nuclearity

Studies on copper(II) complexes with 3,4,5-trimethyl-1H-pyrazole, a close analogue of the title compound, have revealed the formation of both dimeric and mononuclear species. doaj.orgnih.govresearchgate.net In the dimeric chloride-bridged complex, each copper(II) center exhibits a square-pyramidal coordination geometry. doaj.orgnih.govresearchgate.net In the mononuclear nitrate (B79036) complex, the copper(II) ion is also in a square-pyramidal environment, coordinated to four pyrazole ligands in the equatorial plane and a water molecule in the axial position. doaj.orgnih.govresearchgate.net These studies highlight how the nature of the anion and the steric bulk of the ligand can influence the final structure.

The crystal structure of a Schiff base derived from 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde shows a dihedral angle of 24.72 (10)° between the two pyrazole rings, and the crystal packing is stabilized by weak C—H⋯π interactions. chemtube3d.com While this is not a metal complex, it provides insight into the conformational preferences and potential intermolecular interactions of the this compound framework.

Table 2: Crystallographic Data for a Related Pyrazole Derivative

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₂H₁₂N₂O | Monoclinic | P2₁/c | Dihedral angle of 68.41 (16)° between the five- and six-membered rings. | nih.gov |

This table presents data for a derivative of this compound due to the limited availability of specific crystallographic data for its metal complexes.

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes (e.g., UV-Vis, IR, ESR)

The coordination of this compound to metal centers induces significant changes in the electronic and vibrational properties of the ligand, which can be probed using various spectroscopic techniques. These investigations provide valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complexes.

Infrared (IR) Spectroscopy is a powerful tool for identifying the coordination mode of the pyrazole ligand. The IR spectrum of free 3,5-dimethyl-1H-pyrazole shows a characteristic ν(N-H) stretching vibration. Upon coordination to a metal ion through the pyridinic nitrogen atom, this band is expected to shift, providing evidence of complex formation. nih.govdnu.dp.ua For instance, in complexes of 3,5-dimethylpyrazole (B48361), changes in the vibrational frequencies of the pyrazole ring are observed upon coordination. nih.govdnu.dp.ua In related pyrazole-containing complexes, the coordination to a metal center is confirmed by shifts in the stretching frequencies of C=N and other ring vibrations. jocpr.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of the free ligand typically shows absorptions corresponding to π→π* and n→π* transitions. Upon complexation, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. For example, studies on metal complexes with pyrazolone (B3327878) phenylhydrazones, which are structurally related to the title compound, show distinct d-d absorption bands in the visible region for Co(II) and Ni(II) complexes, indicative of an octahedral geometry. nih.gov

Electron Spin Resonance (ESR) Spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) or Mn(II). The ESR spectrum can provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bond. For manganese(II) complexes with pyrazole-derived ligands, the ESR spectra in both solid state and solution can show hyperfine splitting due to the interaction of the unpaired electron with the manganese nucleus (I = 5/2), which is characteristic of the metal center's environment. uwimona.edu.jm

The following table summarizes typical spectroscopic data for pyrazole-based metal complexes.

| Spectroscopic Technique | Observed Feature | Interpretation |

| IR Spectroscopy | Shift in ν(N-H) and ring vibrations | Coordination of the pyrazole nitrogen to the metal center. nih.govdnu.dp.uajocpr.com |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region | d-d electronic transitions of the metal ion and/or charge-transfer bands. nih.gov |

| ESR Spectroscopy | Hyperfine splitting patterns | Information on the metal's oxidation state and coordination sphere. uwimona.edu.jm |

Magnetic Susceptibility Data Analysis for Metal Complexes

Magnetic susceptibility measurements are a fundamental tool for determining the number of unpaired electrons in a metal complex, which in turn provides insights into the metal's oxidation state, spin state, and the geometry of the coordination sphere. libretexts.org

The magnetic moment of a complex is calculated from the measured magnetic susceptibility and is typically reported in Bohr magnetons (B.M.). For first-row transition metal complexes, the spin-only magnetic moment (μ_so) can be estimated using the following formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. Deviations from the spin-only value can arise from orbital contributions to the magnetic moment, which are dependent on the ground-state term of the metal ion. uwimona.edu.jmlibretexts.org

For example, high-spin octahedral Co(II) (d⁷) complexes are expected to have a significant orbital contribution to their magnetic moment, with values typically in the range of 4.3–5.2 B.M. nih.gov In contrast, tetrahedral Co(II) complexes generally exhibit magnetic moments between 4.2 and 4.8 B.M. dalalinstitute.com For Ni(II) (d⁸) in an octahedral environment, the magnetic moments are usually in the range of 2.9–3.4 B.M., while square planar Ni(II) complexes are typically diamagnetic (μ_eff ≈ 0). libretexts.orgdalalinstitute.com

In a study of binuclear Cu(II) and Co(II) complexes with 3,5-dimethyl-1-thiocarboxamide pyrazole, magnetic measurements indicated antiferromagnetic interactions between the metal centers in the Cu(II) dimer. researchgate.net The Co(II) complex, on the other hand, exhibited behavior consistent with a high-spin d⁷ configuration. researchgate.net

The table below presents typical magnetic moment data for some transition metal complexes with pyrazole-related ligands.

| Metal Ion | Electronic Configuration | Geometry | Spin State | Expected μ_eff (B.M.) |

| Mn(II) | d⁵ | Octahedral | High-spin | ~5.9 |

| Co(II) | d⁷ | Octahedral | High-spin | 4.3 - 5.2 nih.gov |

| Ni(II) | d⁸ | Octahedral | High-spin | 2.9 - 3.4 libretexts.org |

| Cu(II) | d⁹ | - | - | ~1.7 - 2.2 |

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes incorporating pyrazole-based ligands have emerged as versatile catalysts in a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can be readily tuned, allowing for the fine-tuning of the catalyst's reactivity and selectivity. chemscene.com

Role of Pyrazole-Based Ligands in Transition Metal Catalysis

Pyrazole-derived ligands play a crucial role in transition metal catalysis by influencing the stability, activity, and selectivity of the metal center. nih.gov The nitrogen atoms of the pyrazole ring act as effective donors, forming stable complexes with a wide range of transition metals. The substituents on the pyrazole ring can be modified to control the steric environment around the metal, which is critical for achieving high selectivity in catalytic reactions.

For instance, pyrazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org The development of pyrazole-based ligands has also been instrumental in advancing other catalytic processes, including oxidation and reduction reactions. rsc.org

Asymmetric Catalysis Mediated by Chiral Pyrazole Ligands

The synthesis of enantiomerically pure compounds is a major focus in modern chemistry, and chiral pyrazole ligands have proven to be highly effective in asymmetric catalysis. nih.gov By introducing chiral centers into the pyrazole ligand framework, it is possible to create a chiral environment around the metal center, which can induce high enantioselectivity in catalytic reactions. nih.gov

The modular nature of pyrazole synthesis allows for the straightforward introduction of chirality, often through the use of chiral starting materials or by attaching chiral auxiliaries. rsc.org These chiral pyrazole ligands have been successfully applied in a range of asymmetric transformations, including hydrogenations, allylic alkylations, and Diels-Alder reactions. nih.gov The design of C2-symmetric and non-symmetrical chiral P,N-ligands containing a pyrazole moiety has been a particularly fruitful area of research. nih.gov

Specific Reaction Types and Mechanism in Catalytic Cycles (e.g., amination reactions of aryl halides)

Metal complexes with pyrazole-based ligands have shown significant promise in catalyzing C-N bond-forming reactions, such as the amination of aryl halides. The direct amination of aryl halides with ammonia (B1221849) is a particularly important transformation for the synthesis of anilines, which are key intermediates in the pharmaceutical and agrochemical industries. researchgate.net

The catalytic cycle for the palladium-catalyzed amination of aryl halides typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

Coordination of Amine: The amine nucleophile coordinates to the Pd(II) center.

Deprotonation: A base removes a proton from the coordinated amine to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and yielding the arylamine product.

The pyrazole ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination, while the steric bulk of the ligand can control the selectivity of the reaction.

Selective Complexation for Metal Ion Recovery

The ability of this compound and related pyrazole derivatives to form stable complexes with specific metal ions can be exploited for the selective recovery of metals from various sources, including industrial wastewater and electronic waste. sun.ac.za This application is of growing importance due to the increasing demand for rare and precious metals and the need for environmentally friendly recycling processes.

The selectivity of a pyrazole-based ligand for a particular metal ion is determined by a combination of factors, including the size and charge of the metal ion, the coordination geometry of the resulting complex, and the electronic and steric properties of the ligand. By carefully designing the structure of the pyrazole ligand, it is possible to achieve high selectivity for the extraction of a target metal ion from a mixture of other ions.

For example, pyrazole- and imidazole-pyridinyl ligands have been investigated for the solvent extraction and selective separation of base metal ions. sun.ac.za The efficiency of extraction can be influenced by the nature of the substituents on the pyrazole ring. Furthermore, immobilized pyrazole-based ligands have been shown to be effective in the recovery of precious metals. The ability to reuse these ligands over multiple cycles makes this a promising and sustainable technology for metal recovery. mdpi.com

The table below illustrates the potential application of pyrazole-based ligands in selective metal ion recovery.

| Ligand Type | Target Metal Ion(s) | Application |

| Pyrazole-pyridinyl ligands | Base metals (e.g., Cu²⁺) | Solvent extraction and separation sun.ac.za |

| Immobilized pyrazole ligands | Precious metals (e.g., Au³⁺) | Recovery from dilute solutions mdpi.com |

Supramolecular Chemistry and Crystal Engineering of 3,5 Dimethyl 4 Phenyl 1h Pyrazole Derivatives

Hydrogen Bonding Networks and Self-Assembly Principles

The self-assembly of pyrazole (B372694) derivatives is largely governed by the principles of hydrogen bonding, where specific and directional interactions guide molecules into predictable arrangements. The pyrazole ring itself is an excellent supramolecular synthon due to the distinct characteristics of its two adjacent nitrogen atoms: the pyrrole-type N1-H, which acts as a hydrogen bond donor, and the pyridine-type N2, which is a hydrogen bond acceptor.

The primary interaction guiding the self-assembly in 1H-pyrazole derivatives is the N-H···N hydrogen bond. nih.gov This interaction is fundamental to the formation of extended molecular networks. nih.gov However, the supramolecular assembly can be significantly modulated by introducing other functional groups, particularly on the 4-position phenyl ring. nih.gov

Studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, where X is a substituent at the para position, demonstrate this principle effectively. The nature of the 'X' group dictates the resulting supramolecular structure: nih.gov

Amino (–NH₂): The presence of an additional hydrogen-bond-donating amino group leads to a complex 2D network. In this arrangement, each molecule engages in hydrogen bonds with three others, forming supramolecular cycles that involve both the pyrazole N-H···N interaction and N-H(amino)···N(pyrazole) bonds. nih.gov

Nitro (–NO₂): A nitro group, being a hydrogen bond acceptor, engages in weaker C-H···O interactions with adjacent molecules, helping to link polymeric chains. nih.gov

Methoxy (B1213986) (–OCH₃): When the substituent is a methoxy group, the pyrazole derivatives co-crystallize with methanol (B129727), forming dimers through methanol bridges instead of direct pyrazole-to-pyrazole interactions. nih.gov

This highlights how functional groups can compete with or complement the primary N-H···N pyrazole interaction, thereby directing the assembly toward different structural outcomes. nih.gov

Depending on the substituents and crystallization conditions, 3,5-dimethyl-4-phenyl-1H-pyrazole derivatives can form a variety of supramolecular architectures. nih.govnih.gov

Dimeric Structures: In some cases, instead of forming extended chains, molecules assemble into discrete pairs. 3,5-Diphenyl-4-benzyl-1H-pyrazole, for instance, forms hydrogen-bonded dimers rather than the catemer motif seen in less sterically hindered analogs. nih.gov Another example is seen with the methoxy-substituted derivative, which forms dimers bridged by solvent molecules. nih.gov

Catemeric and Polymeric Structures: A common motif for 1H-pyrazoles is the catemer, a type of supramolecular polymer formed through continuous N-H···N hydrogen bonds. nih.govnih.gov This creates a zig-zag chain of pyrazole rings. nih.gov For example, 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole arranges into such a polymeric chain, or catemer, along the c-axis of its crystal. nih.gov Similarly, 3,5-dimethyl-4-benzyl-1H-pyrazole forms parallel catemers via N-H···N hydrogen bonding. nih.gov

A detailed analysis of the crystal structures reveals a hierarchy of intermolecular interactions that stabilize the solid-state packing.

N–H···X Interactions: The most significant interaction is typically the N-H···N bond forming the primary dimeric or catemeric motifs. nih.govnih.gov In derivatives with appropriate functional groups, other interactions like N-H···O can also occur.

C–H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also observed. In 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, C-H···π interactions help to build the 3D structure. nih.gov

π–π Interactions: When the N1 position is substituted, preventing N-H···N bonding, π–π stacking interactions can become dominant. In 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, supramolecular chains are formed primarily through π–π interactions between the pyrazole and phenyl rings of adjacent molecules, with a centroid-centroid separation of 3.8653(2) Å. researchgate.net

Table 1: Hydrogen Bonding Parameters in Selected this compound Derivatives

| Compound/Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Citation |

|---|---|---|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ||||||

| C8—H8···O1 | C-H···O | 0.95 | 2.43 | 3.315 (4) | 155 | nih.gov |

| C11—H11···Cg1 | C-H···π | 0.95 | 2.71 | 3.509 (4) | 142 | nih.gov |

| 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | ||||||

| C4B—H4B···O2A | C-H···O | 0.93 | 2.59 | 3.493 (3) | 163 | nih.gov |

| C10A—H10A···O2B | C-H···O | 0.96 | 2.50 | 3.456 (3) | 171 | nih.gov |

| N1B—H1B···N2A | N-H···N | 0.86 | 2.05 | 2.905 (3) | 173 | nih.gov |

D = Donor atom; A = Acceptor atom; Cg1 = Centroid of a phenyl ring.

Polymorphism and Conformational Landscape in the Solid State

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a critical aspect of crystal engineering. For flexible molecules like pyrazole derivatives, this phenomenon is often linked to the existence of different molecular conformations.

Conformational polymorphism arises when a molecule can adopt different spatial arrangements (conformers) that then pack into distinct crystal lattices. researchgate.net While energy differences between conformers are often small, a higher-energy conformer can sometimes be stabilized in a crystal through favorable intermolecular interactions. researchgate.net

A clear example of this is found in 4,4'-azobis(3,5-dimethyl-1H-pyrazole), a related compound. This molecule can exist in different planar conformers based on the orientation of the N-H groups. Two polymorphs, H2azbpz-I and H2azbpz-II, were isolated and found to contain two different symmetrical conformers. These polymorphs were characterized using single-crystal and powder X-ray diffraction, Raman spectroscopy, and solid-state NMR, confirming that they are a case of conformational polymorphism. researchgate.net The study of such systems is crucial for understanding how subtle changes in molecular shape can lead to materials with different properties.

This angle is highly variable and influences how molecules interact with their neighbors:

In 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, where the N1-H is absent, the phenyl ring is twisted by a dihedral angle of 31.38(12)° relative to the pyrazole ring. This conformation facilitates the formation of chains dominated by π-π stacking. researchgate.net

In 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle is much larger at 68.41(16)°. This significant twist between the rings shapes the way C-H···O and C-H···π interactions can form a 3D network. nih.gov

In the catemer structure of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, the pyrazole rings are twisted at 60.3° relative to each other within the hydrogen-bonded chain, a conformation necessary to accommodate the polymeric structure. nih.gov

These examples demonstrate that the final solid-state assembly is a delicate balance between the molecule's preferred conformation and the most stabilizing set of intermolecular interactions it can achieve, leading to diverse packing arrangements from simple chains to complex 3D networks. nih.govresearchgate.netresearchgate.net

Table 2: Conformational Parameters in Selected this compound Derivatives

| Compound | Key Torsion/Dihedral Angle | Angle (°) | Significance | Citation |

|---|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Dihedral angle (pyrazole/benzene) | 31.38 (12) | Facilitates π-π stacking in supramolecular chains. | researchgate.net |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Dihedral angle (pyrazole/benzene) | 68.41 (16) | Influences the formation of 3D architecture via C-H···O/π bonds. | nih.gov |

| 3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole | Twist between pyrazole rings in catemer | 60.3 | Allows for the formation of the zig-zag polymeric chain. | nih.gov |

Design of Functional Supramolecular Materials

The design of functional supramolecular materials from this compound derivatives leverages the principles of supramolecular chemistry and crystal engineering. By understanding and controlling the non-covalent interactions between these molecules, it is possible to construct highly ordered architectures with specific and tailored properties. The inherent features of the pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, combined with the tunable nature of the phenyl substituent, make it a versatile building block for creating complex materials.

Crystal Engineering Strategies for Tailored Architectures

Crystal engineering provides a strategic approach to designing solid-state architectures by controlling intermolecular interactions. For derivatives of this compound, the primary strategy involves the modulation of hydrogen bonding and other non-covalent forces through chemical modification. The 1H-pyrazole ring itself is a highly versatile supramolecular synthon due to the distinct characteristics of its two adjacent nitrogen atoms, which allows for the formation of various hydrogen-bonded assemblies such as dimers, trimers, and polymeric chains (catemers). nih.gov

A key strategy for tailoring the supramolecular architecture is the introduction of different functional groups at the para-position of the 4-phenyl ring. This substitution directly influences the hydrogen-bonding patterns and, consequently, the final solid-state structure. nih.gov Research has demonstrated that modifying this terminal substituent leads to significant differences in the resulting supramolecular organization. nih.gov

For instance, studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles have shown:

When the substituent (X) is a methoxy group (OCH₃) , the compounds tend to form dimers through methanol bridges. nih.gov

A nitro group (NO₂) substituent promotes the formation of one-dimensional polymeric chains, also known as catemers. nih.gov

An amino group (NH₂) gives rise to a more complex two-dimensional hydrogen-bonded network. nih.gov

These findings illustrate a predictable method for engineering supramolecular complexity from relatively simple molecular units, avoiding the need for intricate covalent synthesis. nih.gov The ability to direct the assembly towards specific dimensionalities (e.g., 0D dimers, 1D chains, or 2D sheets) is a cornerstone of creating functional materials with desired properties like thermal stability and fluorescence. nih.gov

Beyond substitution on the phenyl ring, other interactions can be harnessed. In related systems like 3,5-dimethyl-4-iodopyrazole, a combination of hydrogen bonds and halogen bonds can drive the self-assembly process, leading to the formation of hierarchical structures such as nanotubes and microtubes. nih.gov This demonstrates that a range of non-covalent interactions can be employed to guide the formation of specific, tailored super-architectures. nih.gov

Table 1: Influence of Phenyl Ring Substituents on the Supramolecular Structure of 3,5-Dimethyl-4-(4-X-phenyl)-1H-pyrazole

| Substituent (X) | Resulting Supramolecular Architecture | Primary Interactions |

|---|---|---|

| Methoxy (OCH₃) | Dimers | Methanol-bridged hydrogen bonds |

| Nitro (NO₂) | Supramolecular Polymers (Catemers) | Hydrogen bonds |

| Amino (NH₂) | 2D Hydrogen-Bonded Network | Hydrogen bonds |

Data sourced from a study on the structural diversity of hydrogen-bonded 4-aryl-3,5-dimethylpyrazoles. nih.gov

Impact of Counter-Anions on Supramolecular Assembly

In the crystal engineering of ionic this compound derivatives, such as in metal complexes, counter-anions play a critical role that extends beyond simple charge neutralization. mdpi.com They are active participants in the supramolecular assembly, influencing the final structure and dimensionality through non-covalent interactions, particularly hydrogen bonds. mdpi.comresearchgate.net

The strategic selection of counter-anions can be a powerful tool for directing the formation of specific supramolecular networks. researchgate.net In silver(I) complexes constructed with a 3,5-dimethyl-4-nitropyrazole ligand, the choice of anion has a profound effect on the resulting architecture:

With tetrafluoroborate (BF₄⁻) as the counter-anion, the complex forms polymeric chains linked by N–H⋯F hydrogen bonds, which then assemble into a 3D network through weaker coordinative and π–π interactions. researchgate.net

Using hexafluoroantimonate (SbF₆⁻) results in a three-coordinated complex that forms an open 3D cationic sub-network where the SbF₆⁻ anions are encapsulated. researchgate.net

When difluorodioxophosphate (PO₂F₂⁻) is the counter-anion (formed from the evolution of PF₆⁻), the presence of a non-coordinated pyrazole molecule in the lattice prevents the formation of a 3D network, leading instead to a double-chained 1D structure. researchgate.net

Table 2: Effect of Counter-Anions on the Supramolecular Structure of [Ag(3,5-dimethyl-4-nitropyrazole)ₓ] Complexes

| Counter-Anion | Ligand-to-Metal Ratio (x) | Resulting Supramolecular Structure |

|---|---|---|

| Tetrafluoroborate (BF₄⁻) | 2 | 3D Network via 1D H-bonded chains |

| Hexafluoroantimonate (SbF₆⁻) | 3 | Open 3D Cationic Sub-network |

| Difluorodioxophosphate (PO₂F₂⁻) | 3 (+ 1 free ligand) | Double-Chained 1D Structure |

Data sourced from a study on the construction of supramolecular networks of silver(I) complexes. researchgate.net

Advanced Characterization of Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)

A thorough understanding of the intricate network of non-covalent interactions that govern supramolecular assembly requires advanced characterization techniques. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular contacts within a crystal lattice. nih.goviucr.orgnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of close contacts. nih.gov

Hirshfeld surface analysis generates a three-dimensional surface around a molecule, which can be color-coded based on various properties. The dnorm surface, for example, highlights intermolecular contacts shorter than the van der Waals radii sum in red, providing a clear visualization of interactions like hydrogen bonds. nih.gov This technique is complemented by two-dimensional fingerprint plots, which summarize all the intermolecular contacts and display them as a scatter plot of the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov These plots provide quantitative information about the prevalence of different types of interactions. nih.govnih.gov

Studies on pyrazole derivatives have effectively used Hirshfeld analysis to:

Confirm and analyze hydrogen bonding modes: In substituted 3,5-dimethyl-4-phenyl-1H-pyrazoles, Hirshfeld calculations were used alongside X-ray diffraction to analyze the different supramolecular structures that formed. nih.gov

Differentiate intermolecular contacts: For pyrazole derivatives with multiple molecules in the asymmetric unit, Hirshfeld analysis can confirm the distinct intermolecular interaction environments for each unique molecule. iucr.org

For example, in one pyrazolo[1,2-a]pyrazole derivative, the analysis revealed that the molecular packing was dominated by H⋯H (37.1%), O⋯H/H⋯O (31.3%), Br⋯H/H⋯Br (13.5%), and C⋯H/H⋯C (10.6%) contacts. nih.gov The fingerprint plots for these interactions show characteristic shapes, such as sharp spikes for strong hydrogen bonds, that help in their identification and analysis. nih.gov This detailed quantitative insight into the non-covalent interactions is crucial for rationalizing observed crystal structures and for the future design of functional supramolecular materials based on the this compound scaffold. nih.goviucr.org

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Pyrazole Derivative

| Type of Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H⋯H | 37.1% |

| O⋯H/H⋯O | 31.3% |

| Br⋯H/H⋯Br | 13.5% |

| C⋯H/H⋯C | 10.6% |

Data derived from the Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. nih.gov

Advanced Applications and Emerging Research Directions for 3,5 Dimethyl 4 Phenyl 1h Pyrazole

Applications in Materials Science

The inherent properties of the 3,5-dimethyl-4-phenyl-1H-pyrazole core, including its aromaticity, potential for hydrogen bonding, and capacity for substitution, make it an attractive candidate for the design of novel functional materials.

Development of New Dyes and Optical Materials

The pyrazole (B372694) nucleus is a well-established intermediate in the dye industry. jocpr.com Specifically, derivatives known as azopyrazoles, which incorporate an azo group (–N=N–), are recognized for their color properties. The synthesis of compounds like 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole highlights how the 3,5-dimethylpyrazole (B48361) core can be functionalized to create azo dyes. jocpr.com In these structures, the 4-phenyl group on the pyrazole ring can act as an auxochrome, a group that modifies the dye's ability to absorb light, thereby influencing its color and other optical properties. The push-pull electronic character in such phenylazoheteroarenes can be tuned by substituents, which directly impacts their application as functional dyes. chemrxiv.orgchemrxiv.org

Exploration in Light-Responsive Molecular Switches

Arylazopyrazoles, which are derivatives of this compound, are at the forefront of research into molecular photoswitches. scispace.comresearchgate.net These molecules can undergo reversible isomerization between two forms, typically a more stable trans (or E) isomer and a metastable cis (or Z) isomer, upon irradiation with light of specific wavelengths. chemrxiv.orgscispace.comresearchgate.net This photochromic behavior allows them to function as switches at the molecular level.

Key characteristics of arylazopyrazole-based switches include:

Quantitative Isomerization: Many arylazopyrazoles can be switched almost completely between their two states, a crucial feature for high-performance applications. scispace.com

High Thermal Stability: The Z-isomers of these compounds can exhibit exceptionally long thermal half-lives, in some cases up to years, which means they can remain in their switched state for extended periods without thermal relaxation. scispace.comnih.gov

Tunable Properties: The photoswitching properties, such as absorption wavelengths and the kinetics of isomerization, can be finely tuned by altering the substituents on the pyrazole and phenyl rings. chemrxiv.orgchemrxiv.orgresearchgate.net

This light-responsive behavior opens up applications in smart materials, data storage, and photopharmacology, where light can be used as a non-invasive external trigger to control material properties or biological activity. acs.orgresearchgate.net

Future Perspectives in Pyrazole Chemistry Research